![molecular formula C21H25N3O4S B2904086 N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2,6-dimethylphenyl)ethanediamide CAS No. 896269-86-6](/img/structure/B2904086.png)
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2,6-dimethylphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,6-dimethylphenyl)ethanediamide is a complex organic compound that features a pyrrolidine ring, a benzenesulfonyl group, and a dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,6-dimethylphenyl)ethanediamide typically involves multiple steps:
Formation of Pyrrolidine Derivative: The pyrrolidine ring can be synthesized through the ring contraction and deformylative functionalization of piperidine derivatives.
Introduction of Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, often using benzenesulfonyl chloride as a reagent.
Coupling with Dimethylphenyl Group: The final step involves coupling the pyrrolidine derivative with a dimethylphenyl group, which can be achieved through various coupling reactions, such as Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,6-dimethylphenyl)ethanediamide can undergo several types of chemical reactions:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.
Reduction: Reduction reactions can modify the benzenesulfonyl group or the pyrrolidine ring.
Substitution: The compound can undergo substitution reactions, particularly at the benzenesulfonyl group or the dimethylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,6-dimethylphenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,6-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Benzenesulfonyl Compounds: Other sulfonylated derivatives with varying substituents.
Uniqueness
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,6-dimethylphenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
This article provides a comprehensive overview of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2,6-dimethylphenyl)ethanediamide, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(2,6-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-15-8-6-9-16(2)19(15)23-21(26)20(25)22-14-17-10-7-13-24(17)29(27,28)18-11-4-3-5-12-18/h3-6,8-9,11-12,17H,7,10,13-14H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWBOUWZMDEXSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2904006.png)
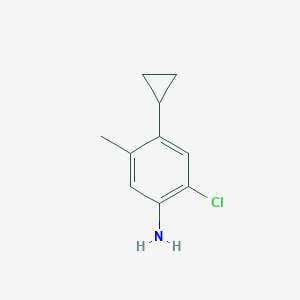
![4-(2-(3-ethoxyphenyl)-2-oxoethyl)-2-isopropylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2904010.png)
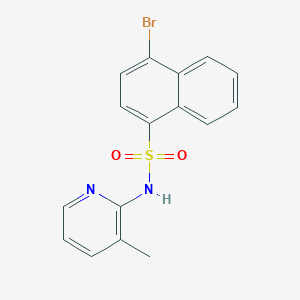

![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-1,3-thiazol-3-ium chloride hydrochloride](/img/structure/B2904015.png)
![2-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2904016.png)
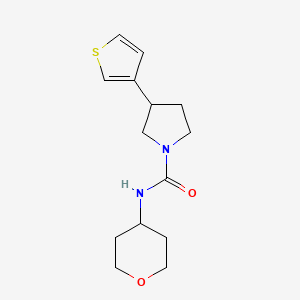
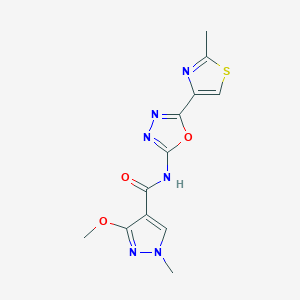
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2904020.png)
![Cyclohexyl-[2]thienyl-acetic acid](/img/structure/B2904022.png)
![2-{2-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2904023.png)
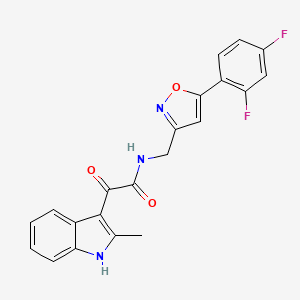
![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2904026.png)
